molecular formula C24H31N3O5S B2576410 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 872975-77-4

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2576410
M. Wt: 473.59
InChI Key: PNYIVFOYJYDUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name can also provide information about its structure.



Synthesis Analysis

This involves understanding how the compound is synthesized. This can include the starting materials used, the reactions involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under different conditions.


Scientific Research Applications

Copper-Catalyzed Intermolecular Aminoazidation of Alkenes

Copper-catalyzed intermolecular aminoazidation of alkenes is a novel methodology that provides an efficient approach to synthesizing vicinal amino azides, which can be easily transformed into other valuable amine derivatives. This process utilizes commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor and TMSN3 as the N3 source, achieving moderate to excellent yields. For internal alkenes, aminoazidation occurs with excellent diastereoselectivity (Bo Zhang & A. Studer, 2014).

Synthesis of C.I. Acid Blue 264 and Related Compounds

The synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide from methylamine and p-tolylsulfonyl chloride, followed by benzylation with p-nitro benzyl bromide and subsequent reduction of the nitro group, achieves a total yield of up to 81%. The acid dye produced by condensation with this compound exhibits pH-insensitivity in dying, good exhaustion, and fastness to wet treatment (Gao Kun-yu, 2009).

Evolution of Peptidoleukotriene Antagonists

Investigations into 1,3,5-substituted indoles and indazoles have led to the development of potent receptor antagonists for peptidoleukotrienes. These compounds generally feature a methyl group at the N1 position and various substituents at the C-5 and C-3 positions, resulting in dissociation constants in the nanomolar range and oral efficacy in blocking LTD4-induced symptoms in guinea pigs. One such compound, ICI 204,219, is under clinical investigation for asthma (V. Matassa et al., 1990).

Characterization of a New Sulfonamide Molecule

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been characterized through spectroscopic tools and SCXRD studies. Its structure and interactions in the crystal state have been extensively analyzed, revealing stabilization by several interactions. Theoretical studies have also been conducted to understand its structural and electronic properties, showing excellent agreement with experimental results (P. Murthy et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling the compound. This can include toxicity information, safety precautions that should be taken when handling the compound, and proper disposal methods.


Future Directions

This involves identifying areas where further research is needed. This can include potential applications of the compound, questions that remain about its behavior, and new methods for its synthesis.


properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-16-6-8-20(9-7-16)14-25-23(28)24(29)26-15-21-27(10-5-11-32-21)33(30,31)22-18(3)12-17(2)13-19(22)4/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIVFOYJYDUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.